molecular formula C19H15N3O5S3 B11646805 N-({4-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]phenyl}sulfonyl)acetamide

N-({4-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]phenyl}sulfonyl)acetamide

Cat. No.: B11646805
M. Wt: 461.5 g/mol
InChI Key: HXNXOGLONLYGJB-UHFFFAOYSA-N
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Description

N-({4-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]phenyl}sulfonyl)acetamide is a complex organic compound that features a benzothiazole moiety, a pyrrolidine ring, and a sulfonylacetamide group

Chemical Reactions Analysis

Types of Reactions

N-({4-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]phenyl}sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.

    Substitution: The sulfonylacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-({4-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]phenyl}sulfonyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({4-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]phenyl}sulfonyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to GABA receptors, which are involved in inhibitory neurotransmission in the brain. This binding can modulate the activity of these receptors, leading to potential anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]phenyl}sulfonyl)acetamide is unique due to its combination of a benzothiazole ring, a pyrrolidine moiety, and a sulfonylacetamide group. This unique structure contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C19H15N3O5S3

Molecular Weight

461.5 g/mol

IUPAC Name

N-[4-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]phenyl]sulfonylacetamide

InChI

InChI=1S/C19H15N3O5S3/c1-11(23)21-30(26,27)13-8-6-12(7-9-13)22-17(24)10-16(18(22)25)29-19-20-14-4-2-3-5-15(14)28-19/h2-9,16H,10H2,1H3,(H,21,23)

InChI Key

HXNXOGLONLYGJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3

Origin of Product

United States

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